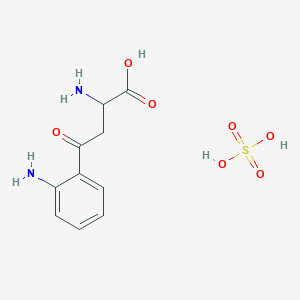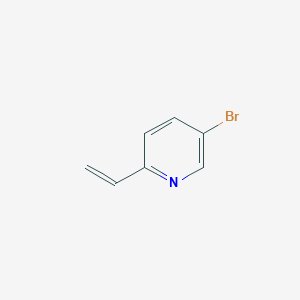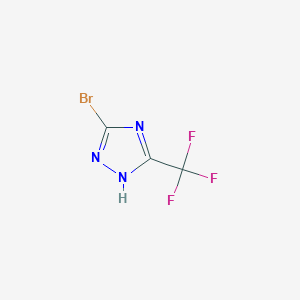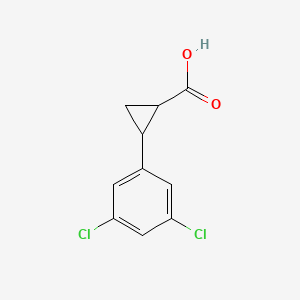
2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in organic chemistry known for its high strain and reactivity. This compound is characterized by the presence of a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a dichlorophenyl group. The dichlorophenyl group is an aromatic ring with two chlorine atoms at the 3 and 5 positions, which can influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation reactions are commonly used to introduce the cyclopropane ring into a molecule. In the context of the provided data, a related synthesis involves the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by several steps to produce an α-amino acid derivative . Although this does not directly describe the synthesis of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it provides insight into the type of synthetic strategies that might be employed for such compounds.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant angle strain due to the deviation from the ideal tetrahedral bond angles. This strain can affect the reactivity of the compound. For example, the presence of substituents on the cyclopropane ring, such as the dichlorophenyl group, can further influence the molecular conformation and electronic distribution .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. One such reaction is the [4 + 1] annulation of donor-acceptor cyclopropanes with carbon disulfide or thiourea to form 2-aminothiophene-3-carboxylate derivatives . This process involves ring opening and subsequent cyclization, demonstrating the reactivity of the cyclopropane ring. Additionally, cyclopropane carboxylic acids can act as inhibitors for certain enzymes, as seen with the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by related cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their functional groups and substituents. For example, the carboxylic acid group is known for its acidity and ability to form hydrogen bonds, which can affect the solubility and boiling point of the compound. The dichlorophenyl group can contribute to the lipophilicity and electronic properties of the molecule. While the data provided does not directly report on the properties of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it can be inferred that similar cyclopropane derivatives exhibit properties such as strong acidity and potential for hydrogen bonding .
Mecanismo De Acción
Target of action
Many bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Cyclopropane structures, such as those found in “2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid”, can be formed by the interaction of carbenes with double bonds in alkenes or cycloalkenes .
Biochemical pathways
Cyclopropane-1,2-dicarboxylic acids have been used for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKEOPPCOTSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


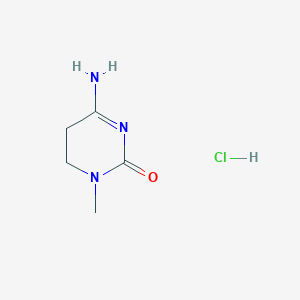


![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)




